molecular formula C8H18ClNO2 B1412741 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride CAS No. 2206264-52-8

4-Amino-4-methylpentanoic acid ethyl ester hydrochloride

Cat. No. B1412741
CAS RN: 2206264-52-8
M. Wt: 195.69 g/mol
InChI Key: JETOXOBCZNGVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-4-methylpentanoic acid ethyl ester hydrochloride” is a chemical compound. It is an ester derivative of the amino acid .


Synthesis Analysis

The synthesis of such esters can be achieved by reacting an intermediate compound with a carboxylic acid . A method has been developed to synthesize different amino acid methyl ester hydrochlorides through the esterification of corresponding amino acids with methanol using trimethylchlorosilane . This reaction offers convenience, mild conditions, and good to excellent yields .


Molecular Structure Analysis

The molecular formula of “4-Amino-4-methylpentanoic acid ethyl ester hydrochloride” is C8H18ClNO2 .


Chemical Reactions Analysis

Esters, including “4-Amino-4-methylpentanoic acid ethyl ester hydrochloride”, can undergo a reaction known as hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid acting as the catalyst . This reaction is reversible and an equilibrium mixture is produced containing all four of the substances in the equation .


Physical And Chemical Properties Analysis

The molecular weight of “4-Amino-4-methylpentanoic acid ethyl ester hydrochloride” is 195.69 .

Scientific Research Applications

Pheromone Synthesis in Pest Control

  • Application: The compound has been investigated in the synthesis of pheromones like 4-methyloctanoic acid and its ethyl ester, which are used for controlling pest populations in agriculture, specifically rhinoceros beetles. A high-yield (>50%) synthesis method from n-hexanal has been developed, emphasizing its potential in ecological pest management strategies (Ragoussis et al., 2007).

Synthesis of Fluorinated Amino Acids

  • Application: The compound plays a role in the synthesis of fluorinated amino acids, like 2-Amino-4-fluorobutanoic acid, which are important in medicinal chemistry. The synthesis involves diastereoselective alkylation and offers potential applications in drug development and biochemistry (Laue et al., 2000).

Development in Organic Chemistry

  • Application: Research in organic synthesis often utilizes derivatives of 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride. For example, studies involving 3-Methylpentanoic acid and similar compounds contribute to the development of new synthetic routes and methodologies in organic chemistry (Vliet et al., 2003).

Enzymatic Catalysis Studies

  • Application: The compound is used in studying enzymatic catalysis. For instance, its use in understanding the N-Acylation by lipase A from Candida antarctica in ethyl butanoate showcases its role in biochemical studies related to enzyme specificity and reactivity (Mäenpää et al., 2016).

Wine Aging and Flavor Analysis

  • Application: Research in food science has utilized derivatives of this compound, especially in studying the formation of substituted esters in red wine. The compound's derivatives are used to understand the aging process of wine and its impact on flavor (Lytra et al., 2017).

Biotechnology and Bioengineering

  • Application: The compound is significant in biotechnological applications, particularly in understanding the enzymatic esterification and hydrolysis reactions in various contexts, like in the production of fine chemicals (Heinsman et al., 2001).

Mechanism of Action

The actual catalyst in the hydrolysis of esters is the hydroxonium ion, H3O+, present in all solutions of acids in water . In the first step, the ester takes a proton (a hydrogen ion) from the hydroxonium ion .

properties

IUPAC Name

ethyl 4-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-11-7(10)5-6-8(2,3)9;/h4-6,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETOXOBCZNGVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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